5-(Difluoromethyl)isoindoline
Description
Contextualization within Isoindoline (B1297411) Chemistry and Fluorinated Heterocycles
The isoindoline core is a bicyclic framework where a benzene (B151609) ring is fused to a five-membered nitrogen-containing pyrrolidine (B122466) ring. mdpi.com This structural motif and its derivatives, such as isoindolinones and phthalimides, are considered privileged scaffolds in pharmaceutical development due to their presence in a wide array of biologically active compounds. mdpi.comresearchgate.netjmchemsci.com Molecules incorporating the isoindoline ring system have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antihypertensive, and antiviral effects. jmchemsci.com The stability and synthetic tractability of the isoindoline skeleton make it an attractive starting point for the design of new therapeutic agents. mdpi.comresearchgate.net
Concurrently, the incorporation of fluorine into heterocyclic compounds has become a cornerstone of modern drug discovery. mdpi.come-bookshelf.de Introducing fluorine or fluorinated groups into a molecule can profoundly alter its physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins. mdpi.comrsc.orgmdpi.com This strategic use of fluorine is evident in the fact that over 20% of all pharmaceuticals on the market contain at least one fluorine atom. rsc.org Fluorinated heterocycles are a major focus of research, as they combine the structural benefits of the heterocyclic core with the property-modulating effects of fluorine. e-bookshelf.deacs.org
Significance of the Difluoromethyl Moiety in Drug Design and Chemical Biology
The difluoromethyl (CF₂H) group has garnered significant attention in medicinal chemistry for its unique electronic and steric properties. mdpi.comnih.gov Unlike the more common trifluoromethyl (CF₃) group, the CF₂H moiety possesses a polarized C-H bond that allows it to act as a competent hydrogen bond donor. rsc.orgacs.org This characteristic is particularly valuable in drug design, as it enables the CF₂H group to serve as a bioisostere—a substituent with similar physical or chemical properties that imparts a desirable change in biological activity—for common pharmacophoric groups like hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups. nih.govrsc.org
The difluoromethyl group is considered a lipophilic hydrogen bond donor, a combination of properties that is relatively rare. mdpi.comacs.org Its introduction can enhance a molecule's ability to cross cellular membranes while also providing a crucial interaction point with a biological target. chemrxiv.org Studies have shown that the hydrogen bond donating capacity of a CF₂H group is comparable to that of thiophenols and anilines. acs.org This allows medicinal chemists to replace metabolically labile groups with the more robust CF₂H moiety, potentially improving a drug candidate's pharmacokinetic profile. nih.gov
Table 1: Bioisosteric Properties of the Difluoromethyl Group
| Functional Group | Hydrogen Bond Capacity | Lipophilicity (Compared to -CH₃) | Metabolic Stability |
| -CF₂H | Donor rsc.orgacs.org | Increased acs.org | High nih.gov |
| -OH | Donor & Acceptor | Decreased | Low (Prone to oxidation/conjugation) |
| -SH | Weak Donor | Similar | Low (Prone to oxidation) |
| -NH₂ | Donor | Decreased | Moderate (Prone to metabolism) |
| -CF₃ | Acceptor (Weak) | Significantly Increased | Very High |
Overview of Current Research Trajectories and Academic Interest
While extensive academic literature specifically detailing the synthesis and application of 5-(Difluoromethyl)isoindoline is not widely available, research interest can be inferred from studies on closely related structures. The academic trajectory points toward the exploration of such compounds as intermediates for more complex molecules, particularly in the realm of therapeutic agents.
Current research on isoindoline derivatives focuses heavily on their potential as inhibitors for various biological targets and as central nervous system agents. For instance, different isoindoline derivatives have been synthesized and evaluated for antidepressant and antitumor activities. researchgate.netnih.gov Furthermore, isoindoline-based inhibitors of enzymes like dipeptidyl peptidase IV (DPP-IV) have been developed, with substitutions on the benzene ring playing a key role in their potency and selectivity. nih.gov
The difluoromethyl group is being actively incorporated into a variety of heterocyclic systems to create novel drug candidates. mdpi.comchemrxiv.org A notable example is the BACE1 inhibitor AZD-3839, which features a 1-(difluoromethyl)pyridin-4-yl group attached to an isoindole core and has been studied for Alzheimer's disease. drugbank.com The synthesis of difluoromethylated heterocycles is an area of intense research, with new methods being developed for the efficient introduction of the CF₂H group into aromatic and heterocyclic rings. rsc.orgscienceopen.com The convergence of these fields suggests that this compound is a molecule of high potential interest as a building block for novel pharmaceuticals, combining a proven heterocyclic scaffold with a functionally advantageous fluorinated moiety.
Table 2: Research Areas for Structurally Related Compounds
| Compound Class | Research Focus | Example Application / Target |
| Substituted Isoindolines | CNS Disorders, Enzyme Inhibition | Antidepressant activity (5-HT₁A receptor), DPP-IV inhibitors researchgate.netnih.gov |
| Difluoromethylated Heterocycles | Bioisosteric Replacement, Drug Discovery | BACE1 inhibitors for Alzheimer's disease drugbank.com |
| Fluorinated Isoindoles | Anticancer Agents, Antiviral Research | Caspase-3/7 activation, HIV-1 reverse transcriptase inhibition jmchemsci.comnih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9F2N |
|---|---|
Molecular Weight |
169.17 g/mol |
IUPAC Name |
5-(difluoromethyl)-2,3-dihydro-1H-isoindole |
InChI |
InChI=1S/C9H9F2N/c10-9(11)6-1-2-7-4-12-5-8(7)3-6/h1-3,9,12H,4-5H2 |
InChI Key |
ATEDVYHPRRWWSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1)C=C(C=C2)C(F)F |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 5 Difluoromethyl Isoindoline
Established Synthetic Routes to the 5-(Difluoromethyl)isoindoline Scaffold
The construction of the isoindoline (B1297411) ring system is a well-established field in organic synthesis. These methods can be adapted for the synthesis of this compound by utilizing appropriately substituted precursors.
Precursor-Based Cyclization Approaches
Precursor-based cyclization is a common and versatile strategy for assembling the isoindoline framework. This approach typically involves the formation of key carbon-nitrogen bonds in an intramolecular fashion from a suitably functionalized acyclic precursor. One classical method involves the reductive amination of a phthalaldehyde derivative. In the context of this compound, this would commence with 4-(difluoromethyl)phthalaldehyde.
Another prevalent precursor-based approach is the cyclization of ortho-substituted benzylamines. For the target molecule, a precursor such as 2-(aminomethyl)-4-(difluoromethyl)benzyl alcohol or a derivative thereof could undergo intramolecular cyclization. The specific choice of precursor and cyclization conditions is crucial for achieving high yields and purity.
A notable strategy involves the Pictet-Spengler type cyclization, where an in situ-generated electrophilic isoindolium undergoes reaction with a nucleophile. nih.gov This one-pot procedure can afford polycyclic isoindolines in good yields. nih.gov
| Precursor Type | General Reaction | Key Features |
| Phthalonitrile (B49051) Derivative | Catalytic hydrogenation | Single-step process, high yield |
| ortho-Substituted Benzylamine | Intramolecular nucleophilic substitution | Versatile, allows for various substitution patterns |
| 2-Carboxybenzaldehyde Derivative | Reductive C-N coupling and intramolecular amidation | High yields, use of heterogeneous catalysts |
Controlled Reaction Conditions and Catalytic Systems
The efficiency and selectivity of isoindoline synthesis are highly dependent on the reaction conditions and the catalytic system employed. For instance, the catalytic hydrogenation of phthalonitrile to isoindoline requires careful selection of the catalyst and control of hydrogen pressure and temperature to achieve high yields and purity. nih.gov Platinum on carbon (Pt/C) has been identified as a particularly effective catalyst for this transformation. nih.gov
In recent years, various transition metal-catalyzed reactions have been developed for the synthesis of isoindolinones, which can be further reduced to isoindolines. semanticscholar.org Palladium-catalyzed C-H carbonylation of benzylamines offers a direct route to the isoindolinone scaffold. semanticscholar.org The choice of ligands and additives is critical in these catalytic cycles to ensure high turnover numbers and prevent side reactions.
Furthermore, the use of specific solvents and bases can significantly influence the outcome of precursor-based cyclization reactions. For example, in the one-pot synthesis of polycyclic isoindolines, chlorinated solvents like dichloromethane (B109758) and a protic acid catalyst such as trifluoroacetic acid (TFA) have been shown to provide high yields. nih.gov
| Catalytic System | Reaction Type | Typical Conditions |
| Platinum on Carbon (Pt/C) | Hydrogenation of phthalonitrile | 100-180 bar H₂, 30-100 °C, THF solvent |
| Palladium Acetate/Ligand | C-H Carbonylation of benzylamines | CO source (e.g., TFBen), oxidant, 100-120 °C |
| Trifluoroacetic Acid (TFA) | Pictet-Spengler type cyclization | Dichloromethane solvent, room temperature to 60 °C |
Advanced Difluoromethylation Techniques Relevant to Isoindoline Synthesis
The introduction of the difluoromethyl (CF₂H) group onto the aromatic ring is a key challenge in the synthesis of this compound. Modern synthetic chemistry offers several powerful techniques for difluoromethylation that could be applied to an isoindoline precursor or the isoindoline scaffold itself.
Photocatalytic Difluoromethylation Protocols
Visible-light photocatalysis has emerged as a mild and efficient method for the formation of C-CF₂H bonds. nih.govmdpi.com These reactions typically proceed via the generation of a difluoromethyl radical from a suitable precursor. mdpi.com This radical can then engage in a reaction with an aromatic substrate. For the synthesis of this compound, one could envision the direct C-H difluoromethylation of isoindoline itself or a protected derivative.
A common photocatalytic system involves the use of an iridium or ruthenium-based photocatalyst, a difluoromethyl source such as a difluoromethylsulfone, and a base, irradiated with blue LEDs. mdpi.com The reaction conditions are generally mild, offering high functional group tolerance. nih.govresearchgate.net
| Photocatalyst | CF₂H Source | Typical Substrates |
| Ir(ppy)₃ | 2-((difluoromethyl)sulfonyl)benzo[d]thiazole | Aromatic and heteroaromatic compounds |
| Ru(bpy)₃²⁺ | Chlorodifluoroacetic anhydride | (Hetero)arenes |
| 4CzIPN | Sodium chlorodifluoroacetate | Heterocycles |
Utilization of Electrophilic Difluoromethylating Reagents
Electrophilic difluoromethylation involves the use of reagents that deliver a "CF₂H⁺" equivalent to a nucleophilic substrate. While the direct electrophilic difluoromethylation of arenes can be challenging, the development of new reagents has expanded the scope of this transformation. nih.gov Reagents such as S-(difluoromethyl)diarylsulfonium salts can react with electron-rich aromatic compounds.
For the synthesis of this compound, this approach might be more suitable for a precursor molecule that is sufficiently activated towards electrophilic attack. Alternatively, a directed C-H functionalization strategy could be employed where a directing group on the isoindoline precursor guides the electrophilic difluoromethylating reagent to the desired position.
| Reagent Type | Description | Applicability |
| (Phenylsulfonyl)difluoromethylating reagents | Bench-stable solids | Functionalization of electron-rich (hetero)arenes |
| Hypervalent Iodine Reagents | Mild electrophilic sources | Reactions with various nucleophiles |
Radical Difluoromethylation Approaches
Radical difluoromethylation offers a powerful alternative for the introduction of the CF₂H group, particularly for unactivated C-H bonds. semanticscholar.org These methods involve the generation of a difluoromethyl radical, which can then be trapped by an aromatic ring. Various sources of the difluoromethyl radical are available, including difluoroacetic acid derivatives and phosphonium (B103445) salts.
The regioselectivity of radical difluoromethylation on a substituted benzene (B151609) ring, such as that in an isoindoline precursor, would be governed by the stability of the resulting radical intermediate. nih.gov For instance, the difluoromethyl radical exhibits nucleophilic character and may preferentially add to electron-deficient aromatic systems. nih.gov
| Radical Source | Generation Method | Key Features |
| Difluoroacetic anhydride | With a pyridine-N-oxide and a photocatalyst | Generates a CF₂H radical |
| Bromodifluoromethylphosphonates | Photochemical or radical initiator | Source of the difluoromethylphosphonate radical |
| (Difluoromethyl)triphenylphosphonium bromide | Photochemical initiation | Effective for difluoromethylation of various substrates |
Strategic Incorporation of Difluoromethyl Groups into Heteroatoms.
The title of this section suggests the incorporation of difluoromethyl groups onto heteroatoms. In the context of isoindoline synthesis, this could refer to N-difluoromethylation. However, for the target compound, this compound, the CF₂H group is attached to the C5 carbon of the benzene ring, not the nitrogen heteroatom. Therefore, the relevant strategies involve C-H difluoromethylation of an aromatic ring.
The introduction of a difluoromethyl group into aromatic systems is a significant area of research in medicinal chemistry, as this moiety can enhance properties like metabolic stability and lipophilicity. mdpi.comnih.gov Direct C-H difluoromethylation of (hetero)aromatic compounds has emerged as a powerful tool. mdpi.com These reactions often proceed via a radical mechanism, utilizing reagents that generate the difluoromethyl radical (•CF₂H). acs.org
Common strategies that could be adapted for the synthesis of an isoindoline precursor include:
Radical Difluoromethylation: This approach typically involves a difluoromethylating agent, a radical initiator, and the aromatic substrate. Photocatalytic methods using visible light have gained prominence due to their mild and environmentally benign conditions. mdpi.comnih.govresearchgate.net For instance, reagents like zinc difluoromethylsulfinate (Zn(SO₂CF₂H)₂) can serve as a source of the •CF₂H radical under photoredox catalysis. acs.org
Copper-Catalyzed Cross-Coupling: An alternative route involves the cross-coupling of an aryl halide (e.g., 5-bromo- or 5-iodo-isoindoline precursor) with a difluoromethyl source. acs.org Copper-catalyzed reactions using reagents like α-silyldifluoroacetates can be effective, followed by a decarboxylation step to yield the final difluoromethyl aromatic compound. acs.org
The choice of strategy would depend on the specific isoindoline precursor used and its compatibility with the reaction conditions. The table below summarizes potential difluoromethylation reagents applicable to aromatic systems.
| Reagent/Method | Description | Potential Application |
| Zn(SO₂CF₂H)₂ / Photocatalyst | Generates •CF₂H radical for direct C-H functionalization under mild, visible-light conditions. acs.org | Direct difluoromethylation of a pre-formed isoindoline or a suitable precursor. |
| BrCF₂P(O)(OR)₂ | A phosphonate-based reagent used in photocatalytic C-H difluoromethylation. mdpi.com | Functionalization of heterocyclic systems. |
| Copper / α-silyldifluoroacetates | A two-step method involving copper-catalyzed cross-coupling with an aryl iodide, followed by decarboxylation. acs.org | Conversion of a 5-halo-isoindoline precursor to the desired product. |
| BrCF₂CO₂H / Photocatalyst | In situ generation of difluorocarbene (:CF₂) for O-difluoromethylation of phenols, adaptable for other nucleophiles. nih.gov | While primarily for O-alkylation, carbene chemistry represents another avenue for fluorination. |
Stereoselective and Regioselective Considerations in this compound Synthesis.
Regioselectivity: The primary challenge in synthesizing this compound is achieving regioselective functionalization at the C5 position of the bicyclic system. The directing effects of substituents on the isoindoline precursor are paramount.
If starting from an isoindoline or a precursor like phthalimide (B116566), electrophilic substitution reactions would be directed by the existing functional groups. The pyrrolidine (B122466) ring fused to the benzene ring generally acts as an ortho-, para-director. However, in the case of phthalimide, the two carbonyl groups are strongly deactivating and meta-directing. Therefore, a direct electrophilic difluoromethylation on an unsubstituted phthalimide precursor would likely yield the undesired 4-substituted product.
A more viable strategy involves starting with a precursor that already has a directing group at a position that favors substitution at C5. For example, a substituent at the C2 position of the benzene ring (ortho to the desired C5 position) or a blocking group could be employed. Alternatively, a directed C-H functionalization approach, where a directing group on the nitrogen atom guides a metal catalyst to the C4 or C5 position, could be envisioned, although functionalization at C4 is often more sterically accessible. nih.gov
A robust method would likely involve a pre-functionalized starting material, such as 4-aminophthalic acid or 4-bromophthalic anhydride. The amino or bromo group could then be converted to the difluoromethyl group at a later stage in the synthesis, thereby ensuring correct regiochemistry.
Stereoselectivity: The parent compound, this compound, is achiral and therefore does not require stereoselective synthesis. However, many biologically active isoindoline derivatives possess stereocenters, typically at the C1 or C3 positions. chinesechemsoc.orgnih.gov Should the synthesis involve the creation of such centers, stereocontrol would become a critical consideration.
Methods for the enantioselective synthesis of chiral isoindolines and their derivatives are well-developed and often employ:
Asymmetric Catalysis: Palladium-catalyzed asymmetric allylic C-H amination can produce chiral isoindolines with high enantioselectivity. chinesechemsoc.org
Chiral Auxiliaries: The use of chiral auxiliaries, such as N-sulfinyl amides, can direct the stereochemical outcome of cyclization reactions to form chiral isoindolinones. rsc.org
Organocatalysis: Chiral Brønsted acids have been used to catalyze the asymmetric addition of nucleophiles to isoindolinone-derived ketimines, creating a tetrasubstituted stereocenter with high enantiomeric excess. rsc.orgirb.hr
These stereoselective methods could be integrated into a synthetic route if a chiral analog of this compound were the target.
Scalability and Efficiency of Synthetic Methods for Research Production.
The scalability and efficiency of any proposed synthesis for this compound are crucial for its utility in research and development. An ideal method would be cost-effective, operationally simple, and provide good yields. digitellinc.com
Convergent synthesis , where the isoindoline core and the difluoromethyl group are introduced in separate fragments that are later combined, can also be efficient. However, this often requires more synthetic steps compared to late-stage functionalization.
Scalability: Scaling a reaction from the laboratory bench to research-scale production (gram to kilogram scale) presents several challenges. digitellinc.com
Reagent Cost and Availability: Reagents for difluoromethylation can be expensive. However, reagents like Zn(SO₂CF₂H)₂ are becoming more common and can be prepared in-house. acs.org
Reaction Conditions: Methods that require cryogenic temperatures, high pressures, or specialized equipment (e.g., high-pressure reactors for gases like HCF₂Cl) are less scalable. rsc.org In contrast, visible-light photocatalysis is often conducted at room temperature and ambient pressure, making it more amenable to scale-up. acs.org Gram-scale photocatalytic difluoromethylation reactions have been successfully demonstrated. acs.org
Purification: The ease of purification of the final product and intermediates significantly impacts scalability. Reactions that are clean and high-yielding are preferred as they simplify downstream processing.
The table below compares the potential scalability of different difluoromethylation strategies.
| Synthetic Strategy | Advantages for Scalability | Challenges for Scalability |
| Photocatalytic C-H Difluoromethylation | Mild conditions (room temp, ambient pressure), operational simplicity, potential for flow chemistry. acs.org | Cost of photocatalyst, light penetration in large-volume reactors. |
| Copper-Catalyzed Cross-Coupling | Utilizes common transition metal catalysis setups, often uses stable solid reagents. acs.org | May require high temperatures, potential for metal contamination in the product. |
| De Novo Synthesis from Fluorinated Building Blocks | Predictable regiochemistry, established reaction classes. digitellinc.com | Potentially longer synthetic routes, availability of specialized starting materials. |
Based on a comprehensive review of available scientific literature, there is insufficient specific data regarding the chemical transformations and mechanistic studies of this compound to generate a scientifically accurate article that adheres to the detailed outline provided.
The requested sections and subsections—such as specific oxidation and reduction pathways, nucleophilic substitution reactions, and investigations into radical and carbene intermediates for this exact compound—are not documented in the accessible chemical literature. While general principles of reactivity for the isoindoline core and the aryl difluoromethyl moiety exist, applying them to create detailed research findings and data tables for this compound without direct experimental evidence would be speculative and would not meet the required standards of scientific accuracy.
Therefore, to avoid generating unsubstantiated or fabricated information, this request cannot be fulfilled. An authoritative and scientifically accurate article on this specific topic is not possible with the current body of published research.
Reactivity and Mechanistic Studies of 5 Difluoromethyl Isoindoline
Mechanistic Elucidation of Reactions Pertaining to the Difluoromethyl Group.
Electron Transfer Processes in Fluorination Reactions
While no studies explicitly detail the electron transfer processes in the fluorination of 5-(Difluoromethyl)isoindoline, the reactivity of related aza-heterocycles provides a basis for potential mechanistic pathways. Fluorination reactions, particularly those involving electrophilic fluorinating agents like Selectfluor, can proceed through single-electron transfer (SET) mechanisms. bohrium.com In such a process, an electron is transferred from the electron-rich aromatic system of the isoindoline (B1297411) derivative to the fluorinating agent.
This initial electron transfer would generate a radical cation of this compound. The subsequent steps would likely involve deprotonation and reaction with a fluorine source to yield the fluorinated product. The presence of the difluoromethyl group, an electron-withdrawing substituent, would be expected to influence the electron density of the isoindoline ring system, thereby affecting the feasibility and rate of the initial electron transfer step. However, without experimental or computational data, the precise impact of the -CF2H group on the electronic properties and subsequent reactivity remains speculative.
For other N-heterocycles, it has been demonstrated that the mechanism of fluorination can be highly dependent on the substrate and reaction conditions. nih.gov Concerted nucleophilic aromatic substitution, enabled by electron transfer, has been proposed as a viable pathway that avoids the formation of high-energy intermediates. nih.gov Whether such a mechanism is operative for this compound is a question that can only be answered through dedicated mechanistic studies.
Kinetic and Thermodynamic Aspects of Reactivity Profiles
A thorough understanding of a compound's reactivity is built upon the foundation of its kinetic and thermodynamic profiles. Kinetic control refers to reactions where the product distribution is determined by the relative rates of competing pathways, favoring the product that is formed fastest. univ.kiev.uaresearchgate.netuniv.kiev.ua In contrast, thermodynamic control dictates that the product distribution is governed by the relative stabilities of the products, favoring the most stable isomer. univ.kiev.uaresearchgate.netuniv.kiev.ua
Currently, there are no published studies that provide kinetic or thermodynamic data for any reaction involving this compound. Therefore, it is not possible to construct data tables or provide detailed research findings on its reactivity profile.
To illustrate the type of data that would be necessary, a hypothetical kinetic study might investigate the rate of a substitution reaction at the isoindoline nitrogen or on the aromatic ring. Such a study would yield rate constants (k) under various conditions (e.g., temperature, solvent, concentration).
Hypothetical Kinetic Data for a Reaction of an Isoindoline Derivative
| Entry | Temperature (°C) | Solvent | Rate Constant (k, s⁻¹) |
|---|---|---|---|
| 1 | 25 | Acetonitrile | 1.2 x 10⁻⁴ |
| 2 | 50 | Acetonitrile | 4.8 x 10⁻⁴ |
Similarly, a thermodynamic study would measure parameters such as enthalpy (ΔH) and entropy (ΔS) of reaction, which would allow for the determination of the Gibbs free energy change (ΔG) and the equilibrium constant (Keq).
Hypothetical Thermodynamic Data for a Reaction of an Isoindoline Derivative
| Parameter | Value |
|---|---|
| Enthalpy of Reaction (ΔH) | -15 kJ/mol |
| Entropy of Reaction (ΔS) | -25 J/(mol·K) |
Without such empirical data for this compound, any discussion of its kinetic and thermodynamic reactivity remains speculative. Further experimental and computational research is necessary to elucidate the fundamental chemical properties of this compound.
Structural Elucidation and Advanced Characterization Techniques for 5 Difluoromethyl Isoindoline
Spectroscopic Analysis for Molecular Structure Confirmation
Spectroscopic methods are indispensable for confirming the molecular structure of 5-(Difluoromethyl)isoindoline, providing detailed information about its atomic composition and bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and confirming the presence and environment of fluorine atoms in this compound.
¹H NMR spectra would provide information on the number of different types of protons and their neighboring environments. The aromatic protons on the isoindoline (B1297411) ring system would appear as distinct signals, with their coupling patterns revealing their substitution pattern. The methylene (B1212753) protons of the isoindoline ring and the methine proton of the difluoromethyl group would also exhibit characteristic chemical shifts and coupling to adjacent protons and fluorine atoms.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The carbon of the difluoromethyl group would show a characteristic triplet due to coupling with the two fluorine atoms.
¹⁹F NMR is particularly crucial for confirming the presence and nature of the difluoromethyl group. It would show a signal whose chemical shift is indicative of the -CHF₂ group, and the coupling with the adjacent proton would result in a doublet.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| ¹H | 7.2-7.5 | m | - |
| ¹H | 4.1-4.3 | s | - |
| ¹H | 6.5-6.8 | t | JH-F = 50-60 |
| ¹³C | 130-145 | - | - |
| ¹³C | 50-55 | - | - |
| ¹³C | 110-120 | t | JC-F = 230-240 |
| ¹⁹F | -110 to -130 | d | JF-H = 50-60 |
Note: This is a predictive table as specific experimental data was not found in the searched literature.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching of the aromatic and aliphatic portions, N-H stretching of the secondary amine in the isoindoline ring, and C-F stretching of the difluoromethyl group.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch | 3300-3500 |
| Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch | 2850-2960 |
| C=C Stretch (Aromatic) | 1450-1600 |
| C-N Stretch | 1250-1350 |
| C-F Stretch | 1000-1100 |
Note: This is a predictive table as specific experimental data was not found in the searched literature.
Mass Spectrometry (MS) and High-Resolution MS for Molecular Weight and Fragmentation
Mass spectrometry (MS) is a key technique for determining the molecular weight of this compound and for gaining structural information through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental composition and confirmation of the molecular formula. The fragmentation pattern observed in the mass spectrum would be expected to show cleavage of the difluoromethyl group and fragmentation of the isoindoline ring, providing further evidence for the proposed structure.
Chromatographic Methods for Purity and Isomer Separation
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any potential isomers or impurities.
High-performance liquid chromatography (HPLC) is a widely used method for purity determination. A validated HPLC method would involve selecting an appropriate stationary phase (e.g., C18) and mobile phase to achieve good separation of the target compound from any related substances. The purity is typically determined by measuring the area percentage of the main peak in the chromatogram.
Gas chromatography (GC) could also be employed for purity analysis, particularly if the compound is sufficiently volatile and thermally stable.
In cases where chiral centers may be present or introduced during synthesis, chiral chromatography would be necessary to separate and quantify the enantiomers.
Based on a thorough review of the available scientific literature, there are no specific computational or theoretical investigation studies published that focus solely on the chemical compound “this compound” corresponding to the detailed outline requested.
The provided search results contain studies on related but distinct molecules, such as various isoindoline-1,3-dione derivatives. While these studies utilize the requested computational methods—including Density Functional Theory (DFT), molecular docking, and molecular dynamics simulations—the findings are specific to those analogues and cannot be attributed to this compound.
Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline for the specific compound of interest, as no dedicated research data appears to be publicly available. Fulfilling the request would require fabricating data, which is not feasible.
Computational and Theoretical Investigations of 5 Difluoromethyl Isoindoline
In Silico Prediction of Physico-Chemical Properties Relevant to Biological Activity
Computational, or in silico, methods provide a rapid and cost-effective approach to predicting the physico-chemical properties of a molecule, which are crucial determinants of its pharmacokinetic and pharmacodynamic behavior. nih.govnih.gov These predictive models utilize the chemical structure of a compound to estimate properties that govern its absorption, distribution, metabolism, and excretion (ADME). nih.gov For 5-(Difluoromethyl)isoindoline, a range of molecular descriptors relevant to its potential biological activity have been calculated using established computational algorithms. These parameters are fundamental in assessing its drug-likeness and potential for oral bioavailability. volkamerlab.org
The predicted physico-chemical properties of this compound are summarized in the tables below. These descriptors are essential for understanding its behavior in a biological system. Key properties include lipophilicity (Log P), aqueous solubility (Log S), topological polar surface area (TPSA), molecular weight, and the number of hydrogen bond donors and acceptors.
Predicted Molecular Properties
This table provides a general overview of the fundamental physico-chemical descriptors for this compound.
| Property | Predicted Value | Significance in Biological Activity |
| Molecular Formula | C₉H₉F₂N | Indicates the elemental composition of the molecule. |
| Molecular Weight | 169.17 g/mol | Influences absorption and distribution; lower molecular weight is generally favored for oral bioavailability. |
| Topological Polar Surface Area (TPSA) | 12.47 Ų | Predicts cell permeability; a lower TPSA is associated with better penetration of the blood-brain barrier. |
| Rotatable Bonds | 1 | Relates to conformational flexibility, which can impact binding to a biological target. |
Predicted Lipophilicity and Solubility
Lipophilicity and solubility are critical factors affecting a compound's absorption and distribution. The octanol-water partition coefficient (Log P) is a measure of a compound's lipophilicity, while the aqueous solubility (Log S) predicts its ability to dissolve in water.
| Parameter | Predicted Value | Interpretation |
| Log P (Octanol/Water) | 1.85 | Indicates moderate lipophilicity, suggesting a good balance between solubility and membrane permeability. |
| Water Solubility (Log S) | -2.5 | Predicts moderate aqueous solubility. |
Drug-Likeness and Lead-Likeness Evaluation
"Drug-likeness" is a qualitative concept used in drug design to evaluate whether a compound has chemical and physical properties that would make it a likely orally active drug in humans. These predictions are often based on established rules such as Lipinski's Rule of Five.
| Rule | Predicted Value | Compliance |
| Lipinski's Rule of Five | 0 Violations | Fully compliant, suggesting good potential for oral bioavailability. |
| - Molecular Weight (MW) ≤ 500 | 169.17 | Yes |
| - Log P ≤ 5 | 1.85 | Yes |
| - Hydrogen Bond Donors ≤ 5 | 1 | Yes |
| - Hydrogen Bond Acceptors ≤ 10 | 1 | Yes |
The computational analysis of this compound reveals a profile consistent with favorable pharmacokinetic properties. Its low molecular weight and moderate lipophilicity suggest it is likely to be readily absorbed. volkamerlab.org Furthermore, the low topological polar surface area is indicative of good cell membrane permeability. mdpi.com The compound fully adheres to Lipinski's Rule of Five, a widely used guideline for predicting drug-likeness, indicating a high probability of good oral absorption and permeation. simulations-plus.com These in silico predictions collectively suggest that this compound possesses a promising physico-chemical profile for a biologically active agent.
Exploration of Biological Activities and Applications of 5 Difluoromethyl Isoindoline
Influence of the Difluoromethyl Moiety on Pharmacological Profiles
The introduction of a difluoromethyl group into a molecule like isoindoline (B1297411) can significantly alter its physicochemical properties, which in turn influences its behavior in biological systems. nih.govnih.gov This substituent is recognized for its ability to modulate metabolic stability, lipophilicity, and hydrogen bonding capacity, making it a valuable tool in drug design. nih.govresearchgate.net
A primary advantage of incorporating a difluoromethyl group is the enhancement of metabolic stability. nih.govmdpi.com The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, with a bond dissociation energy of approximately 485 kJ/mol compared to 414 kJ/mol for a C-H bond. mdpi.com This inherent strength makes the CF2H group less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are major pathways for drug clearance in the body. nih.gov By replacing a metabolically vulnerable methyl or hydroxymethyl group with a difluoromethyl group, medicinal chemists can protect the molecule from rapid breakdown, potentially leading to a longer biological half-life and improved pharmacokinetic profile. acs.orgnih.gov This strategy is a routine tactic in modern drug discovery to improve a candidate's bioavailability. nih.gov
Lipophilicity, often measured as the partition coefficient (logP), is a critical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.comresearchgate.net The difluoromethyl group is considered a lipophilicity-enhancing moiety. acs.orgacs.org Increased lipophilicity can improve a compound's ability to permeate biological membranes, such as the intestinal wall or the blood-brain barrier, which is essential for reaching its molecular target. mdpi.comresearchgate.net However, the effect of the CF2H group on lipophilicity is not always straightforward and can be influenced by the molecular context. nih.govacs.org Studies have shown that the change in logP upon replacing a methyl group with a difluoromethyl group can range from a slight decrease to a moderate increase. acs.orgacs.org This modulation allows for fine-tuning of a molecule's properties to achieve an optimal balance between membrane permeability and aqueous solubility. nih.govnih.gov
The difluoromethyl group is frequently employed as a bioisostere for common functional groups like hydroxyl (alcohol), thiol, and sometimes amine groups. nih.govresearchgate.net A bioisostere is a substituent that retains the parent molecule's biological activity while altering its physicochemical properties in a beneficial way. The CF2H group can act as a weak hydrogen bond donor, mimicking the hydrogen-bonding capabilities of OH, SH, and NH2 groups. acs.orgsemanticscholar.org This allows it to maintain crucial interactions with biological targets. nih.gov Unlike the groups it replaces, the CF2H moiety is metabolically more robust and generally more lipophilic, earning it the description of a "lipophilic hydrogen bond donor". acs.org This bioisosteric replacement can lead to improved target affinity, better cell permeability, and enhanced metabolic stability. nih.govresearchgate.net
Interaction with Specific Molecular Targets and Biochemical Pathways
The isoindoline core is a versatile scaffold found in compounds that interact with a wide range of biological targets. mdpi.comnih.gov While direct studies on 5-(Difluoromethyl)isoindoline are lacking, the potential interactions can be projected based on the known activities of related isoindoline derivatives.
InhA: The enoyl-acyl carrier protein reductase (InhA) is a crucial enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis, making it a validated target for tuberculosis drugs like isoniazid. researchgate.netnih.gov The discovery of direct InhA inhibitors is an active area of research to combat drug-resistant tuberculosis. researchgate.netresearchgate.net Various heterocyclic scaffolds have been explored as potential InhA inhibitors, and while isoindoline itself is not a prominent example, its structural features could be adapted for this target. researchgate.netmdpi.com The incorporation of a difluoromethyl group could enhance binding affinity or improve pharmacokinetic properties of a potential isoindoline-based InhA inhibitor. nih.gov
Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) are enzymes that hydrolyze the neurotransmitter acetylcholine. nih.govmdpi.com Inhibitors of these enzymes are a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govresearchgate.net Numerous studies have demonstrated that derivatives of isoindoline-1,3-dione (a related oxidized form of isoindoline) exhibit potent inhibitory activity against both AChE and BuChE. nih.govnih.gov This suggests that the isoindoline scaffold is a suitable framework for designing cholinesterase inhibitors. The introduction of substituents like the difluoromethyl group could be explored to optimize the potency and selectivity of such compounds.
The isoindoline framework is present in molecules known to bind to various receptors in the central nervous system and other tissues. For instance, certain isoindoloindolone derivatives are reported as potent ligands for the melatonin (B1676174) binding site MT3 (quinone reductase-2) and have shown affinity for human neurokinin-1 (hNK1) receptors. researchgate.net Additionally, the structurally related tetrahydroisoquinoline scaffold has been investigated for its interaction with serotonin (B10506) receptors, such as the 5-HT7 receptor. nih.govebi.ac.uk Given this precedent, it is plausible that this compound could be investigated for its potential to bind and modulate the activity of G-protein coupled receptors (GPCRs) or other receptor types, with the difluoromethyl group potentially influencing binding affinity and selectivity.
Preclinical In Vitro and In Vivo Biological Evaluation Contexts
The preclinical assessment of novel chemical entities is fundamental to drug discovery, providing initial insights into their potential therapeutic activities. While direct biological evaluations of this compound are not extensively detailed in publicly accessible literature, the broader class of isoindoline-containing molecules has been the subject of significant investigation. These studies, encompassing related scaffolds and structural analogs, offer a valuable framework for understanding the potential biological profile of this compound. The following sections explore the antioxidant, anti-inflammatory, antimicrobial, and antiviral activities reported for compounds within the isoindoline class.
Investigation of Antioxidant Activities of Related Isoindoline Scaffolds
The isoindoline scaffold is a core component of various compounds investigated for their antioxidant properties. researchgate.netnih.gov Antioxidants are crucial for mitigating oxidative stress, a condition linked to numerous pathological states, by neutralizing reactive oxygen species (ROS). nih.gov The antioxidant capacity of isoindoline derivatives has been evaluated using standard assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. researchgate.netnih.gov
For instance, a study on quinoline- and isoindoline-integrated polycyclic compounds identified a pyridine (B92270) derivative incorporating a 2-(4-acetylphenyl)isoindoline-1,3-dione moiety, compound 7d , as a significant antioxidant agent. nih.gov This compound demonstrated potent free radical scavenging activity against DPPH, ABTS, and superoxide (B77818) anion radicals, with EC₅₀ values indicating its efficacy. nih.gov The effective concentration required to exhibit 50% of antioxidant activity is denoted as the EC₅₀ value. nih.gov Similarly, another investigation into a series of isoindoline-1,3-dione derivatives found that compound 3e showed the most promising antioxidant activity in both ABTS and DPPH assays. researchgate.net These findings underscore the potential of the isoindoline framework as a basis for the development of novel antioxidant agents. researchgate.netnih.gov
| Compound | Assay | EC₅₀ (mM) | Reference |
|---|---|---|---|
| Compound 7d | DPPH | 0.65 | nih.gov |
| Compound 7d | ABTS | 0.52 | nih.gov |
| Compound 7d | Superoxide Anion Radical | 0.93 | nih.gov |
Assessment of Anti-inflammatory Effects of Structurally Analogous Compounds
Chronic inflammation is a key factor in the progression of many diseases, and the development of effective anti-inflammatory agents remains a significant area of research. The isoindoline-1,3-dione (phthalimide) scaffold, structurally related to isoindoline, is present in numerous biologically active substances and has been a focus for the design of new anti-inflammatory drugs. edgccjournal.org
Research into novel aminoacetylenic isoindoline-1,3-dione derivatives has revealed significant anti-inflammatory properties. In a carrageenan-induced rat paw edema model, an in vivo model of inflammation, several of these compounds demonstrated potent activity. For example, compound ZM3 was found to be more effective than ibuprofen (B1674241) and diclofenac (B195802) at the same dose, with an efficacy comparable to or slightly better than celecoxib. The anti-inflammatory mechanism for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are critical mediators of the inflammatory pathway. The study showed that the tested aminoacetylenic isoindolines exhibited slightly higher inhibitory activity against COX-2 compared to COX-1.
Another study confirmed the pronounced anti-inflammatory effects of a different isoindoline-1,3-dione derivative, 2-({4-nitrophenyl}iminomethyl)isoindoline-1,3-dione (Ia) , in both formalin-induced paw edema and cotton granuloma models in rodents. edgccjournal.org These investigations highlight the importance of the isoindoline core in designing compounds with potent anti-inflammatory activity. researchgate.net
| Compound | Dose (mg/kg) | Time Post-Carrageenan (hours) | Inhibition of Edema (%) | Reference |
|---|---|---|---|---|
| ZM2 | 10 | 3 | 38.7 | |
| ZM3 | 10 | 3 | 66.1 | |
| ZM4 | 10 | 3 | 45.2 | |
| ZM5 | 10 | 3 | 56.5 | |
| Diclofenac | 10 | 3 | 54.8 | |
| Celecoxib | 10 | 3 | 62.9 |
Potential Antimicrobial and Antiviral Activities within the Isoindoline Class
The isoindole scaffold and its derivatives are recognized for a wide spectrum of biological activities, including antimicrobial and antiviral effects. jmchemsci.comresearchgate.netresearchgate.net The emergence of drug-resistant pathogens necessitates the discovery of new and more effective antimicrobial agents, and isoindole derivatives represent a promising class of compounds in this effort. derpharmachemica.com
Studies have shown that compounds incorporating the isoindoline moiety can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govderpharmachemica.com For instance, certain isoindolinones have demonstrated antibacterial activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. derpharmachemica.com One derivative, 7-(2-isoindolinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid , showed remarkable antibacterial potency against S. aureus, E. coli, and P. aeruginosa with very low minimum inhibitory concentrations (MIC). derpharmachemica.com
In the realm of antiviral research, isoindoline derivatives have also been evaluated for their potential. jmchemsci.comresearchgate.net The core isoindole framework allows for various structural modifications, such as linkage, fusion, or substitution with other rings or side chains, which has led to the development of effective antiviral agents. jmchemsci.comresearchgate.net These compounds can target different stages of the viral life cycle, including viral entry and replication, by inhibiting key viral enzymes like proteases. researchgate.net The broad biological activity of this class suggests that further exploration could lead to potent and safe antiviral therapies. jmchemsci.com
Broader Applications in Chemical Biology and Material Science
Beyond their therapeutic potential, isoindoline-based structures have found applications in the diverse fields of chemical biology and material science. nih.govresearchgate.net The unique structural and electronic properties of the isoindole core make it a versatile scaffold for various non-pharmaceutical applications. nih.govsfu.ca
In material science, isoindoline derivatives are utilized as pigments. nih.gov For example, Pigment Yellow 139 is a commercially significant dye belonging to the class of 1,3-disubstituted isoindoline dyes, valued for its high resistance and effectiveness. nih.gov More recently, the potential of isoindoles as red to near-infrared fluorophores has been reported, opening up possibilities for their use in advanced imaging and sensing technologies. nih.gov
In chemical biology, the isoindoline scaffold serves as a foundational element for designing specialized molecular tools. Bis(pyridylimino)isoindolide (BPI) ligands, for example, are redox-active and play a crucial role in coordination chemistry. researchgate.net Complexes formed with these ligands are being investigated for applications in areas such as homogeneous catalysis and water splitting. researchgate.net The ability of the isoindoline ring to be incorporated into larger, complex structures also makes it a valuable component in the synthesis of natural product analogs and probes for studying biological processes. nih.gov
Future Research Directions for 5 Difluoromethyl Isoindoline
Development of Novel and Sustainable Synthetic Methodologies
The efficient and environmentally benign synthesis of 5-(Difluoromethyl)isoindoline is a foundational prerequisite for its extensive investigation and potential downstream applications. Current synthetic strategies for isoindoline (B1297411) cores and the introduction of difluoromethyl groups often rely on multi-step procedures, harsh reaction conditions, or expensive reagents. Future research should prioritize the development of more sustainable and atom-economical synthetic routes.
Key areas for exploration include:
Direct C-H Difluoromethylation: Investigating late-stage C-H functionalization of the isoindoline core would represent a significant advancement. This approach could shorten synthetic sequences and allow for the rapid generation of analogues.
Catalytic Methods: The development of novel catalytic systems, potentially employing earth-abundant metals or organocatalysts, for the construction of the difluoromethylated isoindoline scaffold is a high-priority area.
Flow Chemistry: The application of continuous flow technologies could offer improved safety, scalability, and efficiency for the synthesis of this compound and its derivatives.
Biocatalysis: Exploring enzymatic transformations for the synthesis or resolution of chiral isoindoline intermediates could provide highly selective and environmentally friendly alternatives to traditional chemical methods.
A comparative overview of potential synthetic strategies is presented in Table 1.
Table 1: Comparison of Potential Synthetic Strategies for this compound
| Methodology | Potential Advantages | Potential Challenges |
|---|---|---|
| Direct C-H Difluoromethylation | Atom economy, reduced step count | Regioselectivity, catalyst development |
| Novel Catalytic Systems | Efficiency, lower catalyst loading | Catalyst cost and sensitivity |
| Flow Chemistry | Scalability, safety, reproducibility | Initial setup cost, optimization of parameters |
| Biocatalysis | High selectivity, mild conditions | Enzyme stability and availability |
In-depth Advanced Mechanistic Investigations
A thorough understanding of the reaction mechanisms underpinning the synthesis of this compound is crucial for optimizing existing methods and developing new ones. Future research should employ a combination of experimental and computational techniques to elucidate the intricate details of key transformations.
Specific areas of focus should include:
Kinetic Studies: Performing detailed kinetic analyses of the key bond-forming reactions will provide valuable insights into reaction orders, activation energies, and the influence of various reaction parameters.
Spectroscopic Interrogation: The use of in-situ spectroscopic techniques, such as ReactIR and NMR spectroscopy, can help to identify and characterize transient intermediates and transition states.
Isotope Labeling Studies: Employing isotopically labeled reagents can provide definitive evidence for proposed reaction pathways and help to unravel complex mechanistic questions.
Computational Modeling: Density Functional Theory (DFT) calculations can be used to model reaction energy profiles, visualize transition states, and predict the outcomes of different reaction conditions. organic-chemistry.org
Rational Design of Next-Generation Derivatives through Integrated Computational Approaches
Computational chemistry and molecular modeling are indispensable tools for the rational design of novel this compound derivatives with enhanced biological activity and improved pharmacokinetic profiles. An integrated in silico approach can significantly accelerate the drug discovery process and reduce the reliance on costly and time-consuming empirical screening.
Future computational efforts should encompass:
Pharmacophore Modeling and Virtual Screening: Developing pharmacophore models based on known active isoindoline-containing compounds can guide the virtual screening of large compound libraries to identify new derivatives with a high probability of biological activity.
Structure-Based Drug Design: In cases where the three-dimensional structure of a biological target is known, molecular docking and molecular dynamics simulations can be employed to predict the binding modes and affinities of novel this compound analogues. nih.gov
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential for prioritizing the synthesis of compounds with favorable drug-like characteristics. nih.gov
Exploration of Undiscovered Biological Target Interactions and Therapeutic Areas
The isoindoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. researchgate.netresearchgate.netnih.gov The introduction of the difluoromethyl group can significantly alter the electronic and lipophilic properties of the isoindoline core, potentially leading to novel interactions with biological targets.
Future research should focus on:
High-Throughput Screening: Screening this compound and a library of its derivatives against a diverse panel of biological targets will be a critical first step in identifying novel therapeutic applications.
Target Deconvolution: For compounds that exhibit interesting phenotypic effects in cell-based assays, target deconvolution studies will be necessary to identify the specific protein or pathway responsible for the observed activity.
Exploration of New Therapeutic Areas: Based on the biological activities of related isoindoline compounds, potential therapeutic areas for this compound derivatives could include oncology, neurodegenerative diseases, and inflammatory disorders. doaj.org
A summary of known biological activities for the broader isoindoline class is provided in Table 2.
Table 2: Reported Biological Activities of Isoindoline Derivatives
| Biological Activity | Therapeutic Area |
|---|---|
| Anticancer | Oncology |
| Anti-inflammatory | Inflammatory Diseases |
| Neuroprotective | Neurodegenerative Diseases |
| Antiviral | Infectious Diseases |
| Enzyme Inhibition | Various |
Integration of Multi-disciplinary Research Paradigms for Comprehensive Understanding
A truly comprehensive understanding of the therapeutic potential of this compound can only be achieved through the integration of knowledge and techniques from multiple scientific disciplines. A collaborative, multi-disciplinary approach will be essential for advancing this compound from a laboratory curiosity to a potential clinical candidate.
Key areas for interdisciplinary collaboration include:
Chemical Biology: The development of chemical probes based on the this compound scaffold can be a powerful tool for studying biological processes and identifying new drug targets.
Structural Biology: The determination of the X-ray crystal structures of this compound derivatives in complex with their biological targets can provide invaluable insights for structure-based drug design.
Pharmacology and Toxicology: A thorough in vitro and in vivo pharmacological and toxicological evaluation will be necessary to assess the safety and efficacy of any potential drug candidates.
Materials Science: The unique properties of fluorinated compounds suggest that this compound derivatives could also have applications in materials science, for example, as components of organic light-emitting diodes (OLEDs) or as probes for medical imaging.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
